molecular formula C17H24N2O3 B2785781 N-(1-cyano-1,3-dimethylbutyl)-2-(3,4-dimethoxyphenyl)acetamide CAS No. 1311572-38-9

N-(1-cyano-1,3-dimethylbutyl)-2-(3,4-dimethoxyphenyl)acetamide

Cat. No. B2785781
CAS RN: 1311572-38-9
M. Wt: 304.39
InChI Key: VRBCPKSMGVWULC-UHFFFAOYSA-N
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Description

N-(1-cyano-1,3-dimethylbutyl)-2-(3,4-dimethoxyphenyl)acetamide, also known as DMCM, is a compound that has been widely studied for its potential use in scientific research. DMCM is a type of benzodiazepine receptor antagonist, which means that it can block the effects of benzodiazepine drugs in the brain. Benzodiazepines are a class of drugs that are commonly used to treat anxiety and insomnia, but they can also have negative side effects and be addictive. DMCM may be useful in studying the effects of benzodiazepines on the brain, as well as in developing new treatments for anxiety and other conditions.

Mechanism of Action

N-(1-cyano-1,3-dimethylbutyl)-2-(3,4-dimethoxyphenyl)acetamide works by binding to the benzodiazepine receptor in the brain, which is a type of GABA-A receptor. GABA-A receptors are responsible for inhibiting the activity of neurons in the brain, which can help to reduce anxiety and promote relaxation. Benzodiazepines like diazepam and alprazolam bind to the benzodiazepine receptor and enhance the activity of GABA-A receptors, leading to their anxiolytic and sedative effects. N-(1-cyano-1,3-dimethylbutyl)-2-(3,4-dimethoxyphenyl)acetamide, on the other hand, blocks the effects of benzodiazepines by binding to the same receptor site but without activating the receptor. This can help researchers to better understand the role of benzodiazepines in the brain and nervous system.
Biochemical and Physiological Effects:
N-(1-cyano-1,3-dimethylbutyl)-2-(3,4-dimethoxyphenyl)acetamide has been shown to have a number of biochemical and physiological effects in animal models and in vitro studies. For example, N-(1-cyano-1,3-dimethylbutyl)-2-(3,4-dimethoxyphenyl)acetamide has been shown to increase the release of GABA in the brain, which can help to reduce anxiety and promote relaxation. N-(1-cyano-1,3-dimethylbutyl)-2-(3,4-dimethoxyphenyl)acetamide has also been shown to decrease the activity of certain neurotransmitters, such as acetylcholine and noradrenaline, which can have a calming effect on the brain. In addition, N-(1-cyano-1,3-dimethylbutyl)-2-(3,4-dimethoxyphenyl)acetamide has been shown to have anti-convulsant properties, which may make it useful in treating seizure disorders.

Advantages and Limitations for Lab Experiments

N-(1-cyano-1,3-dimethylbutyl)-2-(3,4-dimethoxyphenyl)acetamide has a number of advantages for use in scientific research. It is a potent and selective benzodiazepine receptor antagonist, which means that it can be used to study the effects of benzodiazepines without interfering with other neurotransmitter systems. N-(1-cyano-1,3-dimethylbutyl)-2-(3,4-dimethoxyphenyl)acetamide is also relatively easy to synthesize and purify, which makes it a cost-effective research tool. However, there are also some limitations to the use of N-(1-cyano-1,3-dimethylbutyl)-2-(3,4-dimethoxyphenyl)acetamide in lab experiments. For example, it can be difficult to administer N-(1-cyano-1,3-dimethylbutyl)-2-(3,4-dimethoxyphenyl)acetamide to animals in a controlled manner, as it has a relatively short half-life and can be rapidly metabolized. In addition, N-(1-cyano-1,3-dimethylbutyl)-2-(3,4-dimethoxyphenyl)acetamide can have some off-target effects on other neurotransmitter systems, which may complicate interpretation of experimental results.

Future Directions

There are a number of future directions for research on N-(1-cyano-1,3-dimethylbutyl)-2-(3,4-dimethoxyphenyl)acetamide and related compounds. One area of interest is the development of new benzodiazepine receptor antagonists that are more potent and selective than N-(1-cyano-1,3-dimethylbutyl)-2-(3,4-dimethoxyphenyl)acetamide. These compounds could be used to better understand the role of benzodiazepines in the brain and to develop new treatments for anxiety and other conditions. Another area of interest is the use of N-(1-cyano-1,3-dimethylbutyl)-2-(3,4-dimethoxyphenyl)acetamide in combination with other drugs, such as antidepressants or antipsychotics, to enhance their therapeutic effects. Finally, there is ongoing research into the molecular mechanisms of N-(1-cyano-1,3-dimethylbutyl)-2-(3,4-dimethoxyphenyl)acetamide and related compounds, which may help to identify new targets for drug development.

Synthesis Methods

N-(1-cyano-1,3-dimethylbutyl)-2-(3,4-dimethoxyphenyl)acetamide can be synthesized using a variety of methods, including reaction of the corresponding acid chloride with the appropriate amine, or reaction of the corresponding carboxylic acid with the appropriate isocyanate. One common synthesis method involves reacting 3,4-dimethoxyphenylacetic acid with 1-cyano-1,3-dimethylbutylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product can then be purified using column chromatography or other methods.

Scientific Research Applications

N-(1-cyano-1,3-dimethylbutyl)-2-(3,4-dimethoxyphenyl)acetamide has been used in a variety of scientific research applications, including studies of the effects of benzodiazepines on the brain and nervous system. N-(1-cyano-1,3-dimethylbutyl)-2-(3,4-dimethoxyphenyl)acetamide can be used to block the effects of benzodiazepines, allowing researchers to study the role of these drugs in various physiological and behavioral processes. N-(1-cyano-1,3-dimethylbutyl)-2-(3,4-dimethoxyphenyl)acetamide has also been studied as a potential treatment for anxiety and other conditions, as it may be able to reduce the negative effects of benzodiazepine drugs without causing addiction or other side effects.

properties

IUPAC Name

N-(2-cyano-4-methylpentan-2-yl)-2-(3,4-dimethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-12(2)10-17(3,11-18)19-16(20)9-13-6-7-14(21-4)15(8-13)22-5/h6-8,12H,9-10H2,1-5H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRBCPKSMGVWULC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)(C#N)NC(=O)CC1=CC(=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyano-1,3-dimethylbutyl)-2-(3,4-dimethoxyphenyl)acetamide

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